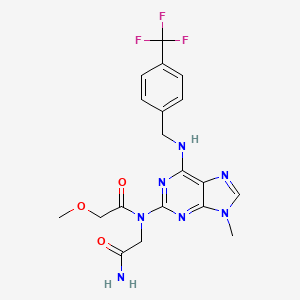

CHIR-21208

Description

Significance of Glycogen (B147801) Synthase Kinase 3 (GSK3) in Biological Systems

Glycogen Synthase Kinase 3 (GSK3) is a proline-directed serine-threonine protein kinase that plays a crucial role in a multitude of cellular processes. wikipedia.orgscielo.br Initially identified for its function in regulating glycogen synthesis by phosphorylating and inactivating glycogen synthase, GSK3 has since been found to phosphorylate over 100 different protein substrates, integrating into numerous signaling pathways. wikipedia.orgprobiologists.com

There are two main isoforms in mammals, GSK-3α (GSK3A) and GSK-3β (GSK3B), encoded by distinct genes. wikipedia.orgprobiologists.com These isoforms share a high degree of amino acid homology, particularly within their catalytic domains, suggesting overlapping biological functions. scielo.brprobiologists.com GSK3 is unique among kinases in that it is typically active in resting cells and is subsequently inhibited in response to various cellular signals, such as those initiated by insulin (B600854) or growth factors, often via the PI3K/Akt pathway which phosphorylates specific serine residues on GSK3 isoforms. wikipedia.orgscielo.brprobiologists.com

The diverse roles of GSK3 extend beyond glycogen metabolism to include cellular proliferation, migration, apoptosis, and developmental patterning. wikipedia.orgscielo.br Its activity is tightly regulated, and dysregulation of GSK3 has been implicated in the pathogenesis and progression of various diseases, including type 2 diabetes, Alzheimer's disease, inflammation, cancer, and bipolar disorder. wikipedia.orgscielo.brprobiologists.comsigmaaldrich.comwikipedia.orgagscientific.com

Role of the Wnt/β-Catenin Signaling Pathway in Cellular Processes

The Wnt/β-Catenin signaling pathway is an evolutionarily conserved pathway critical for regulating a wide array of cellular processes during embryonic development and tissue homeostasis. mdpi.commdpi.comcellsignal.com This pathway is fundamentally involved in cell proliferation, differentiation, cell migration, the establishment of cell polarity, and the regulation of stem cell renewal. mdpi.commdpi.com

At the core of the canonical Wnt/β-Catenin pathway is the protein β-catenin. mdpi.complos.org In the absence of a Wnt signal, a "destruction complex" composed of several proteins, including Axin, APC (adenomatous polyposis coli), CK1α (casein kinase 1α), and GSK3β, facilitates the phosphorylation of β-catenin. cellsignal.comfrontiersin.orgreprocell.com This phosphorylation targets β-catenin for ubiquitination and subsequent proteasomal degradation, keeping cytoplasmic β-catenin levels low. cellsignal.comfrontiersin.orgreprocell.com

Upon binding of a Wnt ligand to its receptor complex (Frizzled receptors and LRP5/6 co-receptors), the destruction complex is inhibited or disassembled. cellsignal.comfrontiersin.org This prevents the phosphorylation and degradation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. mdpi.comcellsignal.comfrontiersin.orgreprocell.com Accumulated β-catenin then translocates to the nucleus, where it interacts with TCF/LEF (T-cell factor/lymphoid-enhancing factor) transcription factors to activate the expression of target genes involved in various cellular processes, including cell cycle control and differentiation. mdpi.comcellsignal.complos.orgreprocell.com

Dysregulation of the Wnt/β-Catenin pathway is frequently observed in various diseases, particularly cancer, where aberrant activation can lead to uncontrolled cell proliferation and contribute to tumorigenesis and progression. mdpi.commdpi.comcellsignal.complos.orgjst.go.jp

Overview of Small Molecule Modulators in Academic Research

Small molecule modulators are compounds with low molecular weights that can interact with biological macromolecules, such as proteins, to alter their function. In academic research, these molecules are invaluable tools for probing biological pathways, validating therapeutic targets, and identifying potential drug candidates. acs.orgnih.govsouthampton.ac.uk

The use of small molecules allows researchers to acutely and reversibly manipulate the activity of specific proteins within a cellular context, providing insights into the protein's role in a given process. agscientific.com Compared to genetic approaches, small molecule modulation can offer greater temporal control and allows for the study of protein function without the potential compensatory effects that can arise from genetic knockout or knockdown.

Small molecule modulators are discovered through various strategies, including high-throughput screening of chemical libraries, rational design based on known protein structures, and the modification of existing compounds. nih.gov They can be categorized based on their mechanism of action, such as ATP-competitive inhibitors, non-ATP-competitive inhibitors, or substrate-competitive inhibitors, particularly in the context of enzymes like kinases. agscientific.com

The application of small molecule modulators spans diverse areas of academic research, including developmental biology, cancer biology, neuroscience, and immunology. southampton.ac.ukumaryland.edufrontiersin.org They are instrumental in dissecting signaling cascades, understanding disease mechanisms, and exploring the therapeutic potential of targeting specific proteins. southampton.ac.ukuky.edu Research in chemical biology, often leveraging small molecule modulators, aims to bridge the gap between basic scientific discoveries and potential clinical applications. uky.edu

Detailed Research Findings Related to CHIR-21208

This compound is recognized in chemical biology research primarily as a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3). agscientific.comagscientific.com Its ability to inhibit GSK3, particularly the GSK3β isoform, has made it a valuable tool for studying the downstream effects of GSK3 activity, most notably its impact on the Wnt/β-Catenin signaling pathway. agscientific.comagscientific.comstemcell.com

The mechanism by which this compound influences the Wnt/β-Catenin pathway is through the inhibition of GSK3. agscientific.comagscientific.com As discussed earlier, GSK3 is a key component of the β-catenin destruction complex, responsible for phosphorylating β-catenin and targeting it for degradation. agscientific.comfrontiersin.orgreprocell.comagscientific.com By inhibiting GSK3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. agscientific.comreprocell.comagscientific.com This accumulated β-catenin can then translocate to the nucleus and activate the transcription of Wnt target genes. agscientific.comreprocell.comagscientific.com Therefore, this compound acts as a pharmacological activator of the canonical Wnt/β-Catenin signaling pathway by inhibiting its negative regulator, GSK3. agscientific.comagscientific.comstemcell.com

Research findings highlight the potency and selectivity of this compound as a GSK3 inhibitor. Studies have reported low nanomolar IC50 values for its inhibition of both GSK3α and GSK3β isoforms. For instance, one source indicates IC50 values of 0.58 nM for GSK3α and 0.65 nM for GSK3β for a related compound, CHIR-99021, which is often discussed alongside this compound due to similar activity. abcam.com Another source specifically for CHIR-99021 reports IC50 values of 6.7 nM for GSK3β and 10 nM for GSK3α. stemcell.com These low IC50 values underscore the high affinity of these compounds for GSK3.

The use of this compound and similar potent GSK3 inhibitors like CHIR-99021 has been particularly impactful in stem cell research. agscientific.comreprocell.comstemcell.com By activating the Wnt/β-Catenin pathway, these molecules can promote the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). reprocell.comstemcell.com This pharmacological activation provides a valuable tool for maintaining stem cell populations in culture and directing their differentiation along specific lineages. reprocell.comstemcell.com For example, CHIR-99021 has been used in combination with other small molecules to maintain undifferentiated mouse ES cells and facilitate the derivation of ES cells from refractory mouse strains and rats. stemcell.com It has also been utilized to promote the growth of mouse and human intestinal stem cells and enable chemical reprogramming of somatic cells into iPSCs. stemcell.com

Based on the available information regarding potent GSK3 inhibitors that activate the Wnt/β-Catenin pathway, we can infer the types of data that would be generated in studies involving this compound. These would likely include:

IC50 values: Demonstrating the potency of this compound against GSK3 isoforms.

Western Blots: Showing the stabilization and accumulation of β-catenin protein levels upon treatment with this compound.

Reporter Gene Assays: Measuring the activation of Wnt/β-Catenin pathway target genes.

Cell Differentiation Assays: Illustrating the effect of this compound on stem cell pluripotency and differentiation into specific cell types.

Below is an example of how data on GSK3 inhibition by a related compound (CHIR-99021) might be presented, illustrating the type of data relevant to this compound's activity.

| Compound | Target | IC50 (nM) |

| CHIR-99021 | GSK3β | 6.7 stemcell.com |

| CHIR-99021 | GSK3α | 10 stemcell.com |

| CHIR 98014 | GSK3α | 0.58 abcam.com |

| CHIR 98014 | GSK3β | 0.65 abcam.com |

This table illustrates the typical format for presenting enzyme inhibition data, which would be a key component of research findings on this compound. Such data is crucial for characterizing the compound's biochemical activity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

206275-65-2 |

|---|---|

Molecular Formula |

C19H20F3N7O3 |

Molecular Weight |

451.4 g/mol |

IUPAC Name |

2-[(2-methoxyacetyl)-[9-methyl-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-2-yl]amino]acetamide |

InChI |

InChI=1S/C19H20F3N7O3/c1-28-10-25-15-16(24-7-11-3-5-12(6-4-11)19(20,21)22)26-18(27-17(15)28)29(8-13(23)30)14(31)9-32-2/h3-6,10H,7-9H2,1-2H3,(H2,23,30)(H,24,26,27) |

InChI Key |

YBNROIWEBSZURX-UHFFFAOYSA-N |

SMILES |

CN1C=NC2=C(N=C(N=C21)N(CC(=O)N)C(=O)COC)NCC3=CC=C(C=C3)C(F)(F)F |

Canonical SMILES |

CN1C=NC2=C(N=C(N=C21)N(CC(=O)N)C(=O)COC)NCC3=CC=C(C=C3)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CHIR-21208; CHIR 21208; CHIR21208; UNII-E4UVE212VL; E4UVE212VL. |

Origin of Product |

United States |

Molecular Mechanisms and Pharmacological Actions of Chir 21208

Direct Enzymatic Inhibition of Glycogen (B147801) Synthase Kinase 3 Isoforms

Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. abcam.com It exists in two main isoforms, GSK3α and GSK3β, which are highly similar and can have redundant functions. abcam.commedrxiv.org CHIR-21208 is described as a potent and selective inhibitor of GSK3, targeting both GSK3α and GSK3β. agscientific.comagscientific.comflybase.org This inhibition is often characterized as ATP-competitive. abcam.comflybase.org

Inhibition of GSK3β Activity

Similarly, this compound is a potent inhibitor of the GSK3β isoform. agscientific.comagscientific.comflybase.org GSK3β is a key component in the β-Catenin destruction complex, and its inhibition by compounds like this compound is central to the activation of the Wnt/β-Catenin pathway. agscientific.comreprocell.com Research highlights the high affinity of this compound for GSK3β. reprocell.com The inhibition of GSK3β prevents the phosphorylation of β-Catenin, a critical step in its degradation. nih.gov

Activation of the Canonical Wnt/β-Catenin Signaling Cascade

The canonical Wnt/β-Catenin signaling pathway is crucial for embryonic development, tissue homeostasis, and various cellular processes. oncotarget.comfrontiersin.org In the absence of Wnt signaling, β-Catenin is kept at low levels through proteasomal degradation mediated by a destruction complex. reprocell.com this compound, by inhibiting GSK3, acts as a pharmacological activator of this pathway. agscientific.comagscientific.com This activation leads to a cascade of events that ultimately increase the levels and activity of β-Catenin. reprocell.com

Disruption of the β-Catenin Destruction Complex

The β-Catenin destruction complex is a multiprotein assembly that includes APC, Axin, GSK3, and CK1α. reprocell.comoncotarget.com In the absence of Wnt signals, this complex facilitates the phosphorylation of β-Catenin, marking it for ubiquitylation and subsequent proteasomal degradation. oncotarget.comdovepress.com this compound inhibits GSK3 within this complex. agscientific.com Inhibition of GSK3 disrupts the proper functioning of the destruction complex, preventing the phosphorylation and degradation of β-Catenin. citeab.cominvivochem.cn

Accumulation and Nuclear Translocation of Non-Phosphorylated β-Catenin

Inhibition of GSK3 by this compound leads to the stabilization of β-Catenin. agscientific.comreprocell.com This stabilized β-Catenin is in a non-phosphorylated state, which prevents its recognition by the degradation machinery. nih.gov As a result, non-phosphorylated β-Catenin accumulates in the cytoplasm. agscientific.comagscientific.comreprocell.com Once sufficient levels are reached in the cytoplasm, β-Catenin translocates into the nucleus. agscientific.comagscientific.comreprocell.comnih.govoncotarget.complos.org Nuclear translocation of β-Catenin is a hallmark of activated Wnt/β-Catenin signaling. nih.govoncotarget.complos.orgnih.gov

Transcriptional Activation of Wnt-Target Genes (e.g., AXIN2)

Upon translocation to the nucleus, β-Catenin acts as a transcriptional coactivator. reprocell.comoncotarget.com It binds to transcription factors of the TCF/LEF family, forming a complex that can activate the transcription of specific Wnt-target genes. agscientific.comagscientific.comreprocell.comoncotarget.comfrontiersin.orgdovepress.com AXIN2 is a well-established and commonly used marker for Wnt pathway activation, as its expression is upregulated in response to increased β-Catenin signaling. dovepress.combiorxiv.orgembopress.orgoncotarget.comresearchgate.netresearchgate.net Studies using CHIR compounds have demonstrated the upregulation of AXIN2 mRNA expression, indicating the activation of Wnt-target gene transcription. biorxiv.orgembopress.orgresearchgate.netbiorxiv.org This transcriptional activation drives various cellular responses mediated by the Wnt pathway. oncotarget.comfrontiersin.org

Interaction with T-Cell Factor (TCF)/Lymphoid-Enhancing Factor (LEF) Transcription Factors

Research indicates that compounds referred to as "CHIR," likely related to or identical with this compound in certain experimental contexts, play a role in modulating the activity of TCF/LEF transcription factors. TCF/LEF factors are key mediators of the transcriptional response in the canonical Wnt/β-catenin signaling pathway. europa.eublkcommodities.com This pathway is crucial for various biological processes, including embryonic development, stem cell maintenance, and tissue renewal. blkcommodities.com

The interaction between β-catenin and TCF/LEF transcription factors is central to the activation of the Wnt signaling pathway. blkcommodities.com In the absence of Wnt signaling, TCF/LEF factors typically bind to DNA enhancers of Wnt target genes and recruit co-repressors, leading to gene silencing. europa.eu Upon activation of the Wnt pathway, β-catenin accumulates and translocates to the nucleus, where it binds to TCF/LEF factors, displacing co-repressors and recruiting co-activators to promote target gene transcription. europa.eublkcommodities.com

Studies using "CHIR" (often referring to CHIR99021, a GSK3 inhibitor) have demonstrated its ability to elevate β-catenin levels by inhibiting GSK3β-mediated phosphorylation and subsequent proteasomal degradation of β-catenin. europa.eu This increase in nuclear β-catenin leads to enhanced formation of β-catenin/TCF/LEF complexes at target gene enhancers. europa.euregulations.gov

Detailed research findings suggest that elevated levels of β-catenin, induced by compounds like "CHIR," can cause a switch in the type of TCF/LEF factors bound to DNA target sites. europa.euregulations.gov For instance, in mammalian nephron progenitor cells, increasing "CHIR" levels were shown to replace inhibitory TCF7L1/TCF7L2 binding with activating LEF1/TCF7 complexes at enhancers of genes promoting differentiation. europa.euregulations.gov This indicates that β-catenin levels, modulated by agents like "CHIR," can act as a regulatory switch altering TCF/LEF complex engagement and subsequently influencing cell fate decisions. europa.eu

The TCF/LEF family consists of four members: TCF1 (encoded by TCF7), LEF1, TCF3, and TCF4. blkcommodities.com These factors can exhibit bidirectional regulatory functions, acting as repressors when bound to co-repressors like Groucho or activators when bound to β-catenin. blkcommodities.com The specific TCF/LEF members involved and their interplay with β-catenin can vary depending on the cellular context and the level of Wnt signaling activation. europa.eublkcommodities.com

While the provided information strongly links "CHIR" (likely this compound/CHIR99021) to the modulation of TCF/LEF activity via the Wnt/β-catenin pathway, specific data solely focusing on this compound's direct interaction characteristics with various TCF/LEF subtypes were not extensively detailed within the scope of the search results.

Modulation of Cellular Iron Metabolism

Based on the conducted research, no specific information regarding the direct modulation of cellular iron metabolism by the chemical compound this compound was found within the provided sources. Iron metabolism is a tightly regulated process involving the absorption, storage, utilization, and export of iron, essential for numerous biological functions but also potentially toxic in excess.

Effects on Ferritin Expression (FtH and FtL)

Within the scope of the consulted literature, there were no specific research findings detailing the effects of this compound on the expression levels of ferritin heavy chain (FtH) and ferritin light chain (FtL). Ferritin is the primary iron storage protein in cells, composed of FtH and FtL subunits, and its expression is regulated in response to cellular iron levels.

Chir 21208 in Stem Cell Biology and Regenerative Medicine Research

Maintenance of Pluripotency in Embryonic and Induced Pluripotent Stem Cells

Detailed strategies and research findings specifically utilizing CHIR-21208 for maintaining the undifferentiated state of murine, human embryonic, or induced pluripotent stem cells are not prominently documented in available scientific literature.

Strategies for Undifferentiated Murine Embryonic Stem Cell Culture

No specific protocols or research outcomes detailing the use of this compound for the culture of undifferentiated murine embryonic stem cells were identified.

Support for Human Embryonic and Induced Pluripotent Stem Cell Self-Renewal

Evidence to support the role of this compound in the self-renewal of human embryonic and induced pluripotent stem cells is not sufficiently present in the available data.

Directed Differentiation of Stem Cells

While the general class of CHIR compounds is known to influence stem cell differentiation, specific applications and detailed research findings for this compound in directing stem cells toward various lineages are not well-documented.

Cardiomyocyte Differentiation from Human Embryonic and Induced Pluripotent Stem Cells

Specific research on the use of this compound to guide the differentiation of human embryonic and induced pluripotent stem cells into cardiomyocytes is not detailed in the accessible scientific literature.

Differentiation of Insulin-Producing Cells from Human Induced Pluripotent Stem Cells

There is a lack of specific data on the application of this compound in protocols for differentiating human induced pluripotent stem cells into insulin-producing cells.

Induction of Mesenchymal Stem Cells from Hematopoietic Cells

This compound is utilized in protocols for directing the differentiation of hematopoietic stem cells (HSCs) into mesenchymal stem cells (MSCs). This process is crucial for regenerative medicine as MSCs can give rise to a variety of cell types, including bone, cartilage, and fat cells. In some differentiation protocols, pluripotent stem cells are first induced to form embryoid bodies. These bodies are then cultured in a medium containing various growth factors, which may include this compound, to guide their development into MSCs.

Promotion of Intestinal Stem Cell Growth

The growth and maintenance of intestinal stem cells (ISCs) are critical for the continuous renewal of the intestinal lining. nih.govfrontiersin.org Research has shown that activating the WNT signaling pathway can enhance the growth of intestinal spheroids, which are three-dimensional structures containing ISCs and their progenitors. nih.gov this compound, as a WNT pathway activator, is included in culture mediums to promote the expansion of these spheroids. nih.gov This allows for the long-term maintenance and scalable culture of human ISCs, providing a valuable platform for studying intestinal biology and disease. nih.gov

Formation of Ductal Progenitor Cells and Cholangiocyte-like Cells from Hepatic Progenitor Cells in iPSC Models

In the context of liver regeneration and disease modeling, induced pluripotent stem cells (iPSCs) are a valuable tool for generating various liver cell types. mdpi.com Hepatic progenitor cells (HPCs), derived from iPSCs, have the potential to differentiate into both hepatocytes and cholangiocytes, the cells lining the bile ducts. The differentiation of HPCs into cholangiocyte-like cells and the formation of ductal structures are influenced by signaling pathways such as Notch and Hedgehog. researchgate.net While direct research on this compound's specific role in this process is ongoing, its function as a GSK3β inhibitor suggests a potential role in modulating the signaling pathways that guide HPC differentiation towards a biliary lineage.

Generation of Cortical Neurons from Induced Pluripotent Stem Cells

The generation of cortical neurons from induced pluripotent stem cells (iPSCs) is a significant area of research for modeling neurological diseases and developing new therapies. nih.govparkinsonsroadmap.org Various protocols have been developed to guide the differentiation of iPSCs into cortical neural stem cells and subsequently into mature cortical neurons. frontiersin.org These protocols often involve the use of small molecules to inhibit specific signaling pathways. For instance, the combined inhibition of WNT, SHH, and SMAD signaling pathways can direct iPSCs towards a dorsal forebrain neuroepithelial cell fate, a crucial step in generating cortical neurons. buffalo.edu While not always explicitly named, inhibitors of GSK3β, such as this compound, can play a role in modulating WNT signaling during this intricate differentiation process. The resulting iPSC-derived cortical neurons can express markers of all cortical layers and form functional synapses. buffalo.edu

Chemical and Lineage Reprogramming Methodologies

Reprogramming of Fibroblasts to Induced Pluripotent Stem Cells

The reprogramming of somatic cells, such as fibroblasts, into induced pluripotent stem cells (iPSCs) has revolutionized the field of regenerative medicine. nih.gov This process typically involves the forced expression of a set of key transcription factors. nih.gov However, research has increasingly focused on using small molecules to replace or enhance the efficiency of these factors, a process known as chemical reprogramming. nih.govresearchgate.net Small molecules can offer a more controlled and less genetically invasive method for inducing pluripotency. bldpharm.comca.gov

In this context, various small molecule "cocktails" have been identified that can facilitate the reprogramming of fibroblasts. bldpharm.com While specific combinations vary, they often target key signaling pathways that regulate cell fate. As a potent GSK3β inhibitor, this compound can be a component of such cocktails, contributing to the activation of the Wnt signaling pathway, which is known to be important for establishing and maintaining pluripotency. The ultimate goal of this research is to develop methods that rely solely on chemical compounds to generate iPSCs, thereby avoiding the risks associated with genetic modification. bldpharm.com

Direct Lineage Reprogramming of Fibroblasts to Mature Neurons

Direct lineage reprogramming is an alternative strategy to generating specific cell types that bypasses the pluripotent stem cell stage. ca.govnih.gov This approach aims to directly convert one mature cell type into another, such as converting fibroblasts into functional neurons. ca.govnih.gov This has been achieved through the forced expression of specific neural lineage transcription factors. nih.govfrontiersin.orgpolimi.it

The process of direct reprogramming can be influenced and enhanced by the addition of small molecules that modulate key signaling pathways. These molecules can help to create a more permissive environment for the transcriptional reprogramming to occur. While the pioneering work in this area focused on transcription factors, subsequent research has explored the use of chemical compounds to improve the efficiency and quality of the resulting induced neurons. The role of Wnt signaling in neuronal development and differentiation suggests that GSK3β inhibitors like this compound could potentially be used to facilitate the direct conversion of fibroblasts into neurons, although this remains an active area of investigation.

Chir 21208 in Cancer Research and Oncology Models

Impact on Cancer Cell Proliferation and Growth

CHIR-99021's influence on cancer cell proliferation is notably context-dependent, particularly highlighted in studies of bladder cancer. The culture conditions—specifically, traditional two-dimensional (2D) adherent cultures versus three-dimensional (3D) organoid models—dramatically alter the cellular response to this compound. nih.govoncotarget.com

Research has revealed a striking dichotomy in the effects of CHIR-99021 on bladder cancer cell lines when grown in different environments. In conventional 2D adherent cultures, CHIR-99021 has been observed to have a negative or inhibitory effect on the proliferation of bladder cancer cell lines such as RT4 and 5637. nih.govresearchgate.net

Conversely, when these same cell lines are grown in 3D organoid cultures, which more closely mimic the in vivo tumor microenvironment, CHIR-99021 promotes their proliferation. nih.govoncotarget.comnih.gov This enhanced growth in organoids is observed alongside the activation of the Wnt/β-catenin pathway. nih.govauajournals.org The differential response underscores the importance of 3D culture models in accurately predicting cellular behavior and drug responses in a tumor-like setting. nih.govnih.gov Knockdown of β-catenin in these cell lines significantly suppressed the growth of organoids, confirming the pathway's critical role in this process. auajournals.org

Interactive Table: Effect of CHIR-99021 on Bladder Cancer Cell Proliferation

| Cell Line | Culture Type | Effect of CHIR-99021 | Pathway Activation |

| RT4 | Adherent (2D) | Inhibition of proliferation | Wnt/β-catenin activation |

| RT4 | Organoid (3D) | Promotion of proliferation | Wnt/β-catenin activation |

| 5637 | Adherent (2D) | Inhibition of proliferation | Wnt/β-catenin activation |

| 5637 | Organoid (3D) | Promotion of proliferation | Wnt/β-catenin activation |

The proliferative effects of CHIR-99021 are not limited to established cell lines. Studies on primary human bladder cancer cells cultured as organoids have shown that CHIR-99021 stimulates their proliferation. nih.govresearchgate.net This effect is directly linked to the activation of the Wnt/β-catenin pathway, as evidenced by the upregulation of the target gene AXIN2 and the nuclear translocation of β-catenin. auajournals.orgnih.gov

The growth of these primary organoids, measured by both an increase in size and ATP levels, was significantly enhanced in the presence of CHIR-99021 compared to controls. researchgate.net Interestingly, this pro-proliferative effect was associated with a decrease in the expression of cytokeratin 20, a marker of terminal urothelial differentiation, suggesting that Wnt/β-catenin pathway activation maintains the cells in a more proliferative and less differentiated state. nih.govnih.gov

Addressing Drug Resistance Mechanisms

The development of resistance to targeted therapies is a major challenge in oncology. The activation of alternative signaling pathways is a common mechanism of resistance. Research has indicated that targeting GSK-3β, the target of CHIR-99021, may be a viable strategy to overcome resistance in certain cancers.

In BRAF-mutant melanoma, resistance to RAF inhibitors often emerges, limiting the long-term efficacy of these drugs. nih.govscispace.com Studies have shown that in melanoma cells with acquired resistance to BRAF inhibitors, there is an increased activation of GSK-3β. nih.gov This suggests that GSK-3β activity contributes to the survival of these resistant cells.

Treatment of BRAF inhibitor-resistant melanoma cells with a GSK-3 inhibitor has been shown to overcome this resistance and significantly decrease cancer cell growth. nih.goveurekalert.org This highlights the potential of co-targeting the BRAF pathway and GSK-3β as a therapeutic strategy to combat drug resistance in melanoma. nih.govoncotarget.comreachmd.com

Further investigations into the mechanisms of resistance to RAF inhibitors in melanoma have identified the transcription factor c-Myc as a key player. nih.gov Diverse resistance pathways appear to converge on the activation of c-Myc. nih.gov Computational and experimental models have predicted that c-Myc is an effective co-target alongside BRAF or MEK inhibitors in RAF-inhibitor resistant melanoma cells. biorxiv.org

Co-targeting the RAF/MEK pathway and c-Myc (for instance, using a BET bromodomain inhibitor to suppress c-Myc) has been shown to be both effective and synergistic in this context. biorxiv.org Given that the Wnt/β-catenin pathway, activated by CHIR-99021, is known to have crosstalk with c-Myc, targeting GSK-3 could be an indirect way to modulate the Myc pathway, although direct studies linking CHIR-99021 to this specific co-targeting strategy in melanoma are still emerging.

Utilization in Preclinical Tumor Models

CHIR-99021 has been utilized in various preclinical tumor models to study cancer biology and evaluate therapeutic strategies. In a preclinical model of embryonal rhabdomyosarcoma, CHIR-99021 treatment led to reduced tumor growth and was shown to activate the canonical Wnt pathway. pnas.org

Compound and Gene Name Directory

| Name | Type |

| CHIR-99021 | Small Molecule (GSK-3 Inhibitor) |

| β-catenin | Protein |

| GSK-3 | Enzyme (Kinase) |

| AXIN2 | Gene |

| Cytokeratin 20 | Protein (Differentiation Marker) |

| BRAF | Gene/Protein (Kinase) |

| MEK | Gene/Protein (Kinase) |

| c-Myc | Gene/Protein (Transcription Factor) |

| BET bromodomain inhibitor | Class of Drugs |

| LY2090314 | Small Molecule (GSK-3 Inhibitor) |

| RT4 | Bladder Cancer Cell Line |

| 5637 | Bladder Cancer Cell Line |

No Research Data Available for CHIR-21208 in Glioblastoma Models

Despite a thorough review of available scientific literature, no specific research findings or data have been identified regarding the application of the chemical compound this compound in glioblastoma research, specifically utilizing the C6 cell line.

Extensive searches for published studies, clinical trials, or preclinical data investigating the effects of this compound on C6 glioblastoma cells did not yield any relevant results. Consequently, it is not possible to provide an article section with detailed research findings, data tables, or an analysis of its applications in this specific cancer model.

The C6 cell line, derived from a rat brain tumor, is a well-established in vitro and in vivo model for studying glioblastoma. Researchers utilize this cell line to investigate various aspects of tumor biology, including cell proliferation, invasion, and response to potential therapeutic agents. However, it appears that this compound has not been a subject of investigation within this widely used glioblastoma research model.

Therefore, the requested section "4.3.1. Applications in Glioblastoma Research Models (e.g., C6 Cell Line)" cannot be generated due to the absence of foundational research on this topic. Further investigation into other cancer types or different chemical compounds would be necessary to provide the detailed, data-driven article as outlined.

Investigation of Chir 21208 in Specific Biological Contexts

Studies on Beta Cell Replication in Isolated Rat Islets

Studies on beta cell replication in isolated rat islets are crucial for understanding the mechanisms of insulin (B600854) production and potential therapeutic strategies for diabetes. Isolated rat islets of Langerhans provide a valuable in vitro model for assessing factors that influence beta cell proliferation and function. While extensive research exists on methods for isolating and culturing rat islets and evaluating beta cell replication using techniques such as EdU incorporation and immunofluorescence, and factors like glucose are known to stimulate beta cell division, searches for scientific literature specifically detailing studies on the effects of CHIR-21208 on beta cell replication in isolated rat islets did not yield relevant results. nih.govnih.govaaofoundation.net

Research into Transforming Growth Factor Beta-Induced Fibrosis (e.g., Tenon Fibrosis)

Transforming Growth Factor Beta (TGF-β) is a key mediator in the process of tissue fibrosis, including in conditions like Tenon fibrosis, which can occur after ophthalmic surgery. Research in this area often focuses on identifying compounds that can attenuate the pro-fibrotic effects of TGF-β. While studies have investigated the impact of related compounds, such as CHIR 99021 (a GSK-3β inhibitor), on TGF-β-induced fibrosis in human Tenon's fibroblasts, indicating a role for GSK-3β in this process and suggesting GSK-3β as a potential therapeutic target, searches for scientific literature specifically detailing research into this compound's role in TGF-β-induced fibrosis, including Tenon fibrosis, did not yield relevant results. nih.gov

Role in Neuronal Cell Lines (e.g., Neuro-2a Cells)

Neuronal cell lines, such as the mouse neuroblastoma cell line Neuro-2a (N2a), are widely used in neuroscience research to study neuronal differentiation, growth, and signaling pathways. These cell lines offer a convenient model for investigating the effects of various compounds on neuronal biology. N2a cells, for instance, are known for their ability to differentiate into neuron-like cells under specific culture conditions and are used in studies related to neurotoxicity and neurodegenerative diseases. nih.gov However, searches for scientific literature specifically detailing the role or investigation of this compound in neuronal cell lines, including Neuro-2a cells, did not yield relevant results. nih.gov

Exploration in Relation to Protein Phase Separation Processes

Protein phase separation is an increasingly recognized mechanism in cell biology, contributing to the formation of various membrane-less organelles and playing roles in processes such as signal transduction and gene regulation. This phenomenon involves the demixing of proteins and other biomolecules into distinct liquid or gel-like phases. Research in this area explores the factors that drive and regulate protein phase separation and the biological implications of these processes. While studies have investigated the phase separation of various proteins and their roles in cellular organization and function, searches for scientific literature specifically detailing the exploration of this compound in relation to protein phase separation processes did not yield relevant results.

Methodological Approaches Employing Chir 21208

Two-Dimensional (Adherent) Cell Culture

Two-dimensional (2D) adherent cell culture is a fundamental technique in cell biology where cells are cultured as a single layer attached to a flat surface wikipedia.org. This method is favored for its simplicity, ease of manipulation, and suitability for high-throughput experiments. CHIR-21208 has been utilized in 2D adherent cultures to study its impact on cell proliferation and the activation of the Wnt/β-catenin pathway in various cell types.

Studies have indicated that the effects of this compound on cell proliferation in 2D culture can vary depending on the specific cell type. For example, in research involving bladder cancer cell lines, this compound was observed to suppress proliferation in standard adherent culture conditions fishersci.com. This suggests that while this compound activates the Wnt/β-catenin pathway, the ultimate cellular outcome, such as proliferation, can be modulated by the specific cellular context and the activity of other signaling pathways within the 2D environment.

Three-Dimensional Organoid Culture

Three-dimensional (3D) organoid culture represents a more physiologically relevant in vitro system compared to 2D culture. It enables cells to self-organize into structures that closely resemble the architecture and function of native tissues or organs. Organoids effectively replicate key aspects of in vivo cellular interactions and microenvironments, making them valuable models for studying development, disease progression, and responses to therapeutic agents. This compound is commonly incorporated into organoid culture media to modulate Wnt signaling, which is critical for maintaining the stem cell niche and promoting the proliferation necessary for organoid formation and expansion.

In contrast to its effects in 2D culture, this compound has been shown to increase proliferation in 3D organoid cultures derived from bladder cancer cell lines fishersci.com. This finding underscores the significant influence of the 3D microenvironment on cellular responses to signaling pathway modulation. Although Wnt/β-catenin pathway activation by this compound was observed in both 2D and 3D cultures, the resulting effect on proliferation differed, indicating that the intricate interactions within the 3D structure impact how Wnt signaling affects cell growth fishersci.com. This compound has also been used to enhance the proliferation of primary human bladder cancer cells in organoid culture, further supporting its role in promoting growth in this 3D context fishersci.com. Beyond its use in cancer research, this compound is a standard component in protocols for cultivating various organoids, including those of intestinal and lung origin, where Wnt activation is essential for maintaining the stem cell population and driving organoid expansion.

| Culture Type | Effect on Proliferation (Bladder Cancer Cells) |

| 2D Adherent Culture | Suppresses fishersci.com |

| 3D Organoid Culture | Increases fishersci.com |

Data Table: Effect of this compound on Bladder Cancer Cell Proliferation

Future Directions and Translational Research Perspectives

Elucidating Novel Regulatory Mechanisms of Stem Cell Stemness

While CHIR-21208 is known to maintain stem cell stemness through the activation of the Wnt/β-Catenin pathway via GSK-3 inhibition, research is uncovering additional layers of regulation. Studies have indicated that CHIR99021, a related aminopyrimidine derivative that also inhibits GSK-3α and GSK-3β, influences cellular iron metabolism in mouse embryonic stem cells (mESCs). Removal of CHIR99021 from the culture medium reduced iron storage in mESCs. Treatment with CHIR99021 in Neuro-2a cells led to increased ferritin expression and intracellular iron levels, alongside GSK3β inhibition and Wnt/GSK-3β/β-catenin pathway activation. This suggests a link between iron's role in maintaining cell stemness via the Wnt/GSK-3β/β-catenin pathway, with intermediate molecules like Steap1, Bola2, and Kdm6bos potentially mediating the upregulation of ferritin expression by CHIR99021. These findings highlight novel mechanisms by which GSK-3 inhibitors might influence stem cell fate beyond the direct canonical Wnt signaling cascade. Further research aims to fully elucidate these complex interactions and identify other pathways or molecular targets influenced by this compound that contribute to the maintenance of stem cell characteristics.

Understanding Complex Signaling Pathway Interplay Beyond Wnt/β-Catenin

The Wnt signaling pathway is not an isolated entity but is integrated with other critical developmental pathways through crosstalk, including Notch, Hedgehog, TGFβ/BMP, JAK/Stat, Hippo, and the FGF/MAPK/PI3K cascade. This integrated network is crucial for the regulation of normal somatic and cancer stem cell maintenance, activation, division, and differentiation. While this compound primarily targets GSK-3 within the canonical Wnt pathway, its influence may extend to modulate this broader network. β-catenin, a key downstream effector of the canonical Wnt pathway, can interact with and be regulated by various other factors and pathways. Its activity is affected by alternative routes, such as GSK3 inhibition by pathways other than Wnt, degradation independent of β-TRCP, and stabilization through partial proteolytic cleavage. Furthermore, β-catenin can associate with cadherin cell adhesion molecules, linking cadherins and the actin cytoskeleton, and this interaction can be regulated by phosphorylation. Future research directions involve mapping the intricate interplay between this compound, GSK-3 inhibition, and these interconnected signaling pathways to understand the full spectrum of its effects on stem cell behavior and fate decisions. Understanding these complex interactions is crucial for predicting and controlling the outcomes of using this compound in various research and potentially therapeutic contexts.

Development of Advanced Preclinical Models Incorporating this compound

The utility of this compound in stem cell research is closely tied to the development and application of advanced preclinical models. These models are essential for studying stem cell behavior in more complex and physiologically relevant environments. This compound is commonly used in the culture of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) to maintain their stemness. Its incorporation into defined culture media for generating and maintaining pluripotent stem cells is a standard practice. The development of more sophisticated in vitro models, such as organoids and 3D culture systems, provides better platforms to study the effects of compounds like this compound on stem cell differentiation and tissue formation. Furthermore, in vivo preclinical models, including humanized mouse models and genetically engineered mouse models, are being developed to study human tumors and evaluate potential therapies, often involving cells that have been cultured or manipulated using factors like this compound. For instance, CHIR-99021 (a related compound) has been used in the initial culture stages of generating genetically-defined tumor cell lines from iPSC-derived cells for use in humanized mouse models to evaluate cancer-immune cell interactions. Future work will focus on optimizing the use of this compound within these advanced models to better recapitulate the in vivo environment and provide more predictive data for translational research. This includes developing models to study specific diseases or conditions where Wnt signaling and stem cell dysfunction are implicated, allowing for the assessment of this compound's potential therapeutic effects.

Q & A

How to formulate a focused research question on CHIR-21208's mechanism of action?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align the question with unmet scientific needs. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, e.g., "Does this compound inhibit [target pathway] in [specific cell line] compared to [control compound]?" .

Q. What methodologies are recommended for initial physicochemical characterization of this compound?

Employ orthogonal techniques (HPLC for purity, NMR for structural confirmation, DSC for thermal stability) and adhere to IUPAC reporting standards. Cross-validate results with mass spectrometry and elemental analysis for novel derivatives .

Q. How to ensure reproducibility in this compound synthesis protocols?

Document synthetic parameters (temperature, solvent ratios) meticulously. Characterize intermediates via HPLC/NMR and provide raw spectral data in supplementary materials. Reference established purification methods from peer-reviewed literature .

Q. What strategies optimize literature reviews for this compound's prior applications?

Use systematic searches on PubMed and SciFinder with controlled vocabulary (e.g., MeSH terms). Screen results via PRISMA flow diagrams and prioritize studies with full experimental details. Critically appraise methods using tools like CASP checklists .

Q. How to design dose-response experiments for this compound in vitro?

Use logarithmic concentration ranges (e.g., 1 nM–100 µM) and include positive/negative controls. Validate assays with Z-factor scores >0.5 to ensure robustness. Replicate experiments across independent batches to account for variability .

Advanced Research Questions

Q. How to resolve contradictions in this compound's efficacy data across experimental models?

Implement triangulation by combining dose-response curves, transcriptomic profiling, and kinetic binding assays. Apply sensitivity analysis to identify model-specific variables (e.g., metabolic stability) and use Bayesian statistics to quantify uncertainty .

Q. What computational approaches validate this compound's target interactions?

Perform molecular docking with flexible ligand protocols and validate using molecular dynamics simulations (≥100 ns trajectories). Cross-reference results with thermal shift assays (TSA) to confirm binding affinity changes .

Q. How to integrate multi-omics data to elucidate this compound's mechanism?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets. Use pathway enrichment tools (GSEA) and weighted gene co-expression networks (WGCNA) to identify hub targets. Validate with CRISPR-Cas9 knockout and phenotypic rescue .

Q. What strategies mitigate off-target effects in high-throughput this compound screens?

Employ high-content imaging with counterstaining controls (e.g., DAPI for nuclear integrity). Validate hits via thermal proteome profiling (TPP) and CRISPR-based gene knockout. Use cheminformatic tools (e.g., SEA, Pharmer) to prioritize plausible off-targets .

Q. How to address batch variability in this compound biological assays?

Standardize cell culture conditions (passage number, media lot) and implement inter-batch calibration curves. Use mixed-effects models to statistically account for variability. Include internal reference compounds in each plate .

Methodological Considerations

- Experimental Design : Follow guidelines for detailed protocol documentation, including raw data and error margins to ensure reproducibility .

- Data Analysis : Use blinded analysis for objectivity and apply hierarchical clustering to resolve temporal/contextual patterns in multi-omics datasets .

- Literature Utilization : Critically evaluate sources for recency, authority, and relevance to avoid reliance on indirect citations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.